Cas no 2227720-74-1 ((1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol)

(1R)-3-Amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol is a chiral β-amino alcohol derivative featuring a fluorinated aromatic moiety. Its stereospecific (R)-configuration and functional group arrangement make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting neurological and cardiovascular applications. The presence of the 4-fluoro-2-methoxyphenyl group enhances metabolic stability and binding affinity in bioactive molecules. The primary amine and hydroxyl groups offer versatile reactivity for further derivatization, enabling the construction of complex scaffolds. This compound is typically employed in enantioselective catalysis and as a precursor for adrenergic receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and development applications.
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol structure
2227720-74-1 structure
Product name:(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
CAS No:2227720-74-1
MF:C10H14FNO2
MW:199.222066402435
CID:6023357
PubChem ID:97705881

(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
    • EN300-1803598
    • 2227720-74-1
    • Inchi: 1S/C10H14FNO2/c1-14-10-6-7(11)2-3-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3/t9-/m1/s1
    • InChI Key: KECIYFLECQYXDX-SECBINFHSA-N
    • SMILES: FC1C=CC(=C(C=1)OC)[C@@H](CCN)O

Computed Properties

  • Exact Mass: 199.10085685g/mol
  • Monoisotopic Mass: 199.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų
  • XLogP3: 0.6

(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1803598-0.25g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
0.25g
$1420.0 2023-09-19
Enamine
EN300-1803598-0.5g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
0.5g
$1482.0 2023-09-19
Enamine
EN300-1803598-0.05g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
0.05g
$1296.0 2023-09-19
Enamine
EN300-1803598-1.0g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
1g
$1543.0 2023-06-03
Enamine
EN300-1803598-0.1g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
0.1g
$1357.0 2023-09-19
Enamine
EN300-1803598-5.0g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
5g
$4475.0 2023-06-03
Enamine
EN300-1803598-1g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
1g
$1543.0 2023-09-19
Enamine
EN300-1803598-10g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
10g
$6635.0 2023-09-19
Enamine
EN300-1803598-10.0g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
10g
$6635.0 2023-06-03
Enamine
EN300-1803598-2.5g
(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol
2227720-74-1
2.5g
$3025.0 2023-09-19

Additional information on (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol

Compound Introduction: (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol (CAS No. 2227720-74-1)

(1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2227720-74-1, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecule features a chiral center, specifically at the (1R) configuration, which is crucial for its biological activity and interaction with target enzymes and receptors.

The structure of (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol consists of a propanol backbone substituted with a fluorinated and methoxylated aromatic ring. This specific arrangement of functional groups enhances its pharmacological profile, making it a valuable scaffold for drug design. The presence of the fluoro group, in particular, has been widely recognized for its ability to modulate metabolic stability and binding affinity in drug molecules.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms to improve drug efficacy and pharmacokinetic properties. Studies have demonstrated that fluorine substitution can lead to increased lipophilicity, reduced metabolic clearance, and enhanced binding to biological targets. The compound (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol exemplifies this trend, as its fluorinated aromatic moiety may contribute to these desirable characteristics.

Research in the field of medicinal chemistry has highlighted the importance of stereochemistry in drug design. The (1R) configuration of (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol plays a critical role in determining its biological activity. Chiral drugs often exhibit different pharmacological effects depending on their stereochemical configuration, making the precise control of stereochemistry essential for optimizing therapeutic outcomes.

Current studies are exploring the potential applications of (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol in various therapeutic areas. Its structural features suggest potential utility in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. Preliminary in vitro studies have shown promising results regarding its interaction with key enzymes and receptors involved in these pathologies.

The synthesis of (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol presents unique challenges due to the complexity of its molecular structure. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective reactions, are employed to achieve the desired stereochemical purity. These techniques ensure that the final product maintains its intended biological activity and avoids unwanted side effects.

The pharmacokinetic profile of (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol is another critical aspect that has been extensively studied. Fluorinated compounds often exhibit improved bioavailability and prolonged half-life due to their resistance to metabolic degradation. This characteristic makes them particularly attractive for developing long-lasting therapeutic agents.

In conclusion, (1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol (CAS No. 2227720-74-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its promising biological activity, position it as a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs and improving patient outcomes.

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